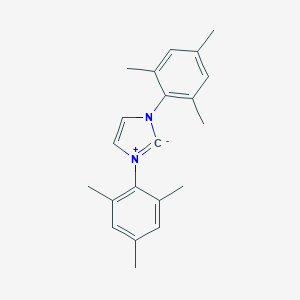

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide

説明

特性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWCSGERIELPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456010 | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-42-5 | |

| Record name | 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimesitylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly known by its acronym IMes , is a crystalline white to off-white solid that has emerged as a cornerstone N-heterocyclic carbene (NHC) in the field of organometallic chemistry and catalysis.[1][2] Its robust steric shielding, provided by the two bulky mesityl groups, coupled with its strong σ-donating electronic properties, imparts exceptional stability and reactivity to its metal complexes. This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of IMes, with a particular focus on its application in catalysis, offering valuable insights for researchers and professionals in chemistry and drug development.

Introduction: The Rise of a Sterically Demanding N-Heterocyclic Carbene

N-heterocyclic carbenes have revolutionized the landscape of catalysis, largely supplanting traditional phosphine ligands in a multitude of transformations. Among the diverse family of NHCs, IMes stands out for its exceptional steric bulk and strong electron-donating nature.[1] These characteristics are directly attributable to the two 2,4,6-trimethylphenyl (mesityl) substituents attached to the nitrogen atoms of the imidazole ring. This unique architecture not only ensures high thermal stability and resistance to decomposition but also promotes high catalytic activity and selectivity in a wide array of chemical reactions. IMes is particularly renowned for its efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in ruthenium-based olefin metathesis.[3][4]

Physicochemical and Spectroscopic Properties

The properties of IMes and its common precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl), are summarized below. The free carbene is typically generated in situ from its more stable imidazolium salt precursor.[3]

| Property | 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes) | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl) |

| Synonyms | 1,3-Dimesitylimidazol-2-ylidene | 1,3-Dimesitylimidazolium chloride |

| CAS Number | 141556-42-5 | 141556-45-8 |

| Molecular Formula | C₂₁H₂₄N₂ | C₂₁H₂₅ClN₂ |

| Molecular Weight | 304.43 g/mol | 340.89 g/mol [5] |

| Appearance | White solid[1] | White to off-white powder |

| Melting Point | 150-155 °C[1] | >300 °C[5] |

| Solubility | Soluble in organic solvents like THF, toluene | Slightly soluble in water, soluble in polar organic solvents |

| Stability | Air and moisture sensitive | Air-stable solid[6] |

Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 6.97 (s, NCH), 6.78 (s, ArH), 2.25 (s, 4-CH₃), 1.99 (s, 2,6-CH₃)[2] |

| ¹³C NMR | 182.6 (s, NCN), 139.6 (s, Mes C-1), 134.6 (s, Mes C-4), 129.8 (s, Mes C-2,6), 128.9 (s, Mes C-3,5), 122.4 (s, NCC), 21.0 (s, 4-CH₃), 17.4 (s, 2,6-CH₃)[2] |

Synthesis and Handling

The synthesis of IMes proceeds through the formation of its imidazolium salt precursor, IMes-HCl, which is a stable, air-tolerant solid. The free carbene is then typically generated in situ by deprotonation with a suitable base.

Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl)

A reliable and high-yielding two-step procedure is commonly employed.

Caption: Synthesis of IMes-HCl.

Experimental Protocol: Synthesis of IMes-HCl [6]

Step 1: Synthesis of N,N'-Dimesitylethanediimine

-

To a solution of 2,4,6-trimethylaniline (2 equivalents) in methanol, add a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of formic acid.

-

Stir the mixture at room temperature. A yellow precipitate of the diimine will form.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride

-

Suspend the N,N'-dimesitylethanediimine (1 equivalent) in ethyl acetate.

-

In a separate flask, dissolve paraformaldehyde (1 equivalent) in a solution of HCl in dioxane.

-

Add the paraformaldehyde/HCl solution to the diimine suspension and stir.

-

The white precipitate of IMes-HCl is collected by filtration, washed with diethyl ether, and dried under vacuum.

Generation of Free IMes Carbene

The free IMes carbene is typically generated in situ immediately prior to its use in a catalytic reaction. This is achieved by deprotonating the IMes-HCl precursor with a strong, non-nucleophilic base.

Experimental Protocol: In-situ Generation of IMes [3]

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the IMes-HCl salt.

-

Add a suitable anhydrous solvent (e.g., THF, toluene, or dioxane).

-

Add a strong base such as potassium tert-butoxide, sodium hydride, or an organolithium reagent (e.g., n-butyllithium).

-

Stir the mixture at room temperature for a designated period (typically 30-60 minutes) to allow for complete deprotonation and formation of the free carbene.

-

The resulting solution containing the free IMes carbene is then ready for the addition of the metal precursor and substrates for the catalytic reaction.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base is critical to prevent the base from competing with the carbene for coordination to the metal center or reacting with the substrates. The use of an inert atmosphere is essential as the free carbene is sensitive to air and moisture.[1]

Reactivity and Applications in Catalysis

The utility of IMes stems from its unique combination of steric and electronic properties. The bulky mesityl groups create a sterically hindered environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization. Electronically, IMes is a strong σ-donor, which enhances the electron density at the metal center, facilitating key steps in catalytic cycles like oxidative addition.

Coordination Chemistry

IMes forms stable complexes with a wide range of transition metals, including but not limited to palladium, ruthenium, rhodium, iridium, gold, and copper. The strong M-C bond in these complexes contributes to their high stability and catalytic longevity.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. Palladium complexes of IMes are highly effective catalysts for this transformation, even with challenging substrates like sterically hindered aryl chlorides.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd-IMes Catalyst

Caption: Suzuki-Miyaura Catalytic Cycle.

The catalytic cycle for the Suzuki-Miyaura reaction using a Pd-IMes catalyst generally proceeds through three key steps:[7][8][9]

-

Oxidative Addition: The active Pd(0)-IMes catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The strong σ-donating character of the IMes ligand facilitates this often rate-limiting step.

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar'B(OH)₂) transfers its organic group to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. The base activates the organoboron species, making it more nucleophilic.

-

Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product (Ar-Ar'), and the Pd(0)-IMes catalyst is regenerated, ready to enter another catalytic cycle. The steric bulk of the IMes ligand promotes this final step.

Self-Validation in Protocol: The success of the Suzuki-Miyaura coupling can be readily monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the consumption of starting materials and the formation of the product. The final product can be purified by column chromatography and its identity confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes) has firmly established itself as a privileged N-heterocyclic carbene ligand in modern synthetic chemistry. Its unique steric and electronic properties have led to the development of highly active and stable catalysts for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions. The straightforward synthesis of its air-stable imidazolium salt precursor and the ease of its in-situ generation make it a highly practical and versatile tool for both academic research and industrial applications, including the synthesis of complex molecules in the drug discovery pipeline.

References

-

Hans, M., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2546-2563. Available at: [Link]

-

Wikipedia. (n.d.). IMes. Retrieved from [Link]

-

Hans, M., et al. (2015). Supporting Information for: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Rollins College. (2022). Synthesis of a Series of Ag(I)-NHC Complexes for Future Antibacterial Studies. Rollins Scholarship Online. Available at: [Link]

-

Fraga-Hernández, A., et al. (2011). Bis[1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ylidene]dichloridodinitrosyltungsten(II) tetrahydrofuran-d8 monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(3), m318-m319. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). c6sc03182j1.pdf. Retrieved from [Link]

-

MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2789. Available at: [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. Available at: [Link]

-

Royal Society of Chemistry. (2011). Supporting Information N-Heterocyclic Carbene (NHC) Ligands Annulated to Free–Base Porphyrins. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra (Overlay) of Ag–NHC complexes (VII– IX.2PF 6 )... Retrieved from [Link]

-

UEA Digital Repository. (2022). Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(1), 1-12. Available at: [Link]

-

ResearchGate. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 727-736. Available at: [Link]

-

National Institutes of Health. (2014). Free N‐heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(22), 2435-2442. Available at: [Link]

-

YouTube. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

ACS Publications. (2009). A Facile Preparation of Imidazolinium Chlorides. Organic Letters, 11(15), 3350-3353. Available at: [Link]

-

Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1864-1883. Available at: [Link]

Sources

- 1. scholarship.rollins.edu [scholarship.rollins.edu]

- 2. Bis[1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ylidene]dichloridodinitrosyltungsten(II) tetrahydrofuran-d 8 monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 97 141556-42-5 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Influence: A Technical Guide to the Electronic and Steric Properties of the IMes NHC Ligand

Abstract

This technical guide provides an in-depth exploration of the electronic and steric properties of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a cornerstone N-heterocyclic carbene (NHC) ligand in modern organometallic chemistry and catalysis. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles governing the influence of IMes on metal centers, thereby dictating the reactivity and efficacy of a vast array of catalytic transformations. We will dissect the synthesis of this pivotal ligand, quantify its electronic and steric character through established and computational metrics, and provide detailed experimental and computational protocols for their determination. The interplay of these properties will be contextualized through their profound impact on catalyst performance, offering a comprehensive resource for the rational design of next-generation catalysts.

Introduction: The Rise of a Ligand Powerhouse

Since their isolation and characterization, N-heterocyclic carbenes (NHCs) have revolutionized the landscape of organometallic chemistry, emerging as a versatile and highly tunable class of ligands. Among the plethora of NHC structures, IMes has established itself as a ligand of exceptional importance. Its unique combination of strong σ-donating ability and significant steric bulk has rendered it indispensable in a wide range of catalytic applications, from olefin metathesis to cross-coupling reactions.

The efficacy of a metal-based catalyst is intrinsically linked to the electronic and steric environment imposed by its ancillary ligands. For IMes, its potent σ-donating character enhances the electron density at the metal center, influencing bond strengths and reaction kinetics. Concurrently, its sterically demanding mesityl groups create a well-defined coordination pocket around the metal, which can control substrate access, promote reductive elimination, and stabilize reactive intermediates. This guide will systematically deconstruct these two fundamental pillars of the IMes ligand's influence.

Synthesis of the IMes Ligand Precursor: A Gateway to Functionality

The free IMes carbene is typically generated in situ from its stable imidazolium salt precursor, 1,3-dimesitylimidazolium chloride (IMes·HCl). The synthesis of this precursor is a well-established, multi-step process that is crucial for accessing the catalytic potential of the IMes ligand.

Synthetic Pathway

The most common route to IMes·HCl involves a two-step procedure. The first step is the condensation of glyoxal with two equivalents of 2,4,6-trimethylaniline (mesitylamine) to form the corresponding diimine. This intermediate is then cyclized with a source of formaldehyde in the presence of a chloride source to yield the desired imidazolium salt.[1][2]

Caption: Workflow for the experimental determination of the TEP.

Procedure:

-

In situ generation of the free IMes carbene: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve IMes·HCl (1.0 equivalent) in a dry, aprotic solvent such as THF. Cool the solution to -78 °C (dry ice/acetone bath) and add a strong base, such as potassium hexamethyldisilazide (KHMDS) (1.05 equivalents), portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Reaction with Ni(CO)₄: In a separate Schlenk flask, prepare a solution of Ni(CO)₄ (1.0 equivalent) in the same solvent. (EXTREME CAUTION)

-

Complex formation: Slowly add the solution of the free IMes carbene to the Ni(CO)₄ solution at room temperature. The reaction is typically rapid.

-

Work-up and purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/toluene).

-

IR spectroscopy: Dissolve the purified [Ni(IMes)(CO)₃] complex in a suitable solvent for IR analysis (e.g., dichloromethane) in an IR-transparent cell. Record the IR spectrum and identify the A1 symmetric C-O stretching frequency.

Steric Properties: Mapping the Ligand's Bulk

The steric bulk of a ligand is as crucial as its electronic properties in dictating the outcome of a catalytic reaction. For IMes, its large steric footprint is a defining characteristic. The most widely accepted method for quantifying the steric properties of NHC ligands is the percent buried volume (%Vbur).

The Percent Buried Volume (%Vbur)

The %Vbur is a computational parameter that quantifies the percentage of the space around a metal center that is occupied by a given ligand. [3]It is calculated by centering a sphere of a defined radius (typically 3.5 Å) on the metal atom and then determining the volume of that sphere that is filled by the van der Waals spheres of the ligand atoms. This method provides a more nuanced and accurate representation of a ligand's steric influence compared to the older cone angle model.

%Vbur Values for IMes

The %Vbur of IMes can vary depending on the metal center and the coordination geometry of the complex. This highlights the flexibility of the mesityl groups to accommodate different steric environments.

| Complex | %Vbur | Reference |

| [Au(IMes)Cl] | 36.8 | [4] |

| [Pd(IMes)(allyl)Cl] | 36.1 | [5][6] |

| Hoveyda-Grubbs 2nd Gen. | 30.3 | [7] |

Computational Determination of the %Vbur for IMes

The %Vbur is calculated using specialized software, with SambVca being a widely used and freely available tool. [7]The following is a step-by-step guide for calculating the %Vbur of IMes in a given metal complex using the SambVca web server.

Caption: Workflow for the computational determination of %Vbur.

Procedure:

-

Obtain crystallographic data: Secure the crystallographic information file (CIF) or Protein Data Bank (PDB) file for the metal complex containing the IMes ligand.

-

Access the SambVca web server: Navigate to the SambVca website.

-

Upload the coordinate file: Upload the CIF or PDB file of your complex.

-

Define the metal center: Select the metal atom as the center of the sphere.

-

Define the ligand atoms: Select all the atoms of the IMes ligand.

-

Set the parameters:

-

Sphere radius: Typically set to 3.5 Å.

-

Atomic radii: Bondi radii scaled by 1.17 are a common choice.

-

Mesh spacing: A value of 0.1 Å provides a good balance of accuracy and computational time.

-

-

Run the calculation: Submit the job for calculation.

-

Analyze the output: The server will provide the calculated %Vbur value and a visual representation of the steric map, which shows the steric profile of the ligand around the metal center.

The Synergy of Electronics and Sterics in Catalysis

The true power of the IMes ligand lies in the synergistic interplay of its electronic and steric properties. The strong σ-donation activates the metal center for catalysis, while the significant steric bulk provides a protective and selective environment for the reaction to occur.

-

In Olefin Metathesis: The strong σ-donation of IMes in Grubbs-type catalysts promotes the formation of the active metallacyclobutane intermediate, while its steric bulk facilitates the dissociation of the phosphine ligand and stabilizes the catalytically active 14-electron species.

-

In Cross-Coupling Reactions: The electron-rich nature of the metal center, induced by the IMes ligand, facilitates the oxidative addition of substrates. The steric hindrance of the mesityl groups promotes the reductive elimination of the product, which is often the rate-limiting step of the catalytic cycle.

Conclusion

IMes has rightfully earned its place as a privileged ligand in the toolkit of the modern chemist. Its well-defined and potent electronic and steric properties provide a robust platform for the development of highly active and selective catalysts. A thorough understanding of these fundamental characteristics, as detailed in this guide, is paramount for the rational design of new catalytic systems and for advancing the frontiers of chemical synthesis and drug discovery. The experimental and computational protocols provided herein offer a practical framework for researchers to characterize their own ligand systems and to further unravel the intricate relationship between ligand architecture and catalytic performance.

References

-

Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry. [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. [Link]

-

Scheme 5: Synthesis of 1,3-dimesitylimidazolium salts (IMes·HCl and... - ResearchGate. [Link]

- US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google P

-

Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - NIH. [Link]

-

When the tolman electronic parameter fails: A comparative DFT and charge displacement study of [(L)Ni(CO)3]0/- and [(L)Au(CO)]0/+ | Request PDF - ResearchGate. [Link]

-

Tolman electronic parameter - Wikipedia. [Link]

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

-

The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PubMed Central. [Link]

-

Percent buried volume (% V bur ) and topographic steric map of the complexes (a−d), including their performance with phenylboronic acid (e). - ResearchGate. [Link]

-

Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants | Inorganic Chemistry - ACS Publications. [Link]

-

Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants | Request PDF - ResearchGate. [Link]

-

Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar. [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing). [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket | JACS Au - ACS Publications. [Link]

-

Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

-

New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes | Inorganic Chemistry - ACS Publications. [Link]

-

Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)2Cl] System | Request PDF - ResearchGate. [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - ResearchGate. [Link]

-

Buried volume calculated as the volume of the ligand confined inside a... - ResearchGate. [Link]

Sources

- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Enduring Cornerstone of Modern Catalysis: A Deep Dive into the Crystal Structure of 1,3-Dimesitylimidazol-2-ylidene (IMes)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimesitylimidazol-2-ylidene (IMes), a landmark N-heterocyclic carbene (NHC), has fundamentally reshaped the landscape of catalysis and organometallic chemistry. Its exceptional stability and potent electron-donating properties, stemming directly from its unique molecular architecture, have rendered it an indispensable ligand in a vast array of chemical transformations. This guide provides an in-depth exploration of the seminal crystal structure of IMes, offering a detailed synthesis protocol, a comprehensive analysis of its crystallographic parameters, and insights into the structure-function relationships that underpin its remarkable reactivity. This document serves as a foundational resource for researchers seeking to leverage the power of IMes in catalyst design and drug development.

Introduction: The Dawn of Stable Carbenes

For decades, carbenes were regarded as transient, highly reactive intermediates. The paradigm shifted dramatically with the isolation and structural characterization of the first stable crystalline carbene by Arduengo and colleagues. This pioneering work laid the groundwork for the development of a new class of compounds, N-heterocyclic carbenes, with IMes rapidly emerging as a versatile and widely utilized example.[1][2] The unprecedented stability of IMes is a direct consequence of the synergistic electronic and steric effects imparted by its imidazol-2-ylidene core and bulky mesityl substituents. This guide delves into the precise three-dimensional arrangement of atoms that defines this remarkable molecule.

Synthesis and Crystallization: A Reproducible Pathway to a Crystalline Marvel

The preparation of high-purity, crystalline IMes is a critical first step for its application and structural analysis. The following protocol, adapted from the seminal work of Arduengo et al., outlines a reliable synthetic route.[3]

Experimental Protocol: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

The synthesis of the IMes precursor, 1,3-dimesitylimidazolium chloride, is a foundational step.

-

Step 1: Synthesis of 1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene. To a solution of glyoxal (1.0 eq) in methanol, 2,4,6-trimethylaniline (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Step 2: Cyclization to form 1,3-Dimesitylimidazolium Chloride. The 1,4-diazabuta-1,3-diene (1.0 eq) is suspended in THF, and paraformaldehyde (1.1 eq) is added. The mixture is stirred at room temperature, and a solution of chlorotrimethylsilane (1.1 eq) in THF is added dropwise. The reaction is stirred for 24 hours. The resulting white precipitate is filtered, washed with THF, and dried under vacuum to yield IMes·HCl.

Experimental Protocol: Generation and Crystallization of 1,3-Dimesitylimidazol-2-ylidene (IMes)

-

Step 1: Deprotonation of IMes·HCl. In a glovebox, a suspension of IMes·HCl (1.0 eq) and sodium hydride (1.1 eq) in freshly distilled THF is stirred at room temperature for 4 hours.

-

Step 2: Isolation and Crystallization. The reaction mixture is filtered through Celite to remove sodium chloride and unreacted sodium hydride. The solvent is removed from the filtrate under reduced pressure to yield a pale yellow solid. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of IMes in toluene or by cooling a hot, saturated hexane solution.

Causality in Experimental Choices: The use of bulky mesityl groups is crucial for kinetically stabilizing the carbene center, preventing dimerization and other decomposition pathways. The two-step synthesis of the imidazolium salt precursor provides a high-purity starting material, which is essential for obtaining crystalline free carbene. The choice of a strong, non-nucleophilic base like sodium hydride ensures efficient deprotonation without side reactions.

The Molecular Architecture of IMes: An In-Depth Crystallographic Analysis

The definitive solid-state structure of IMes was established by single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the determination of bond lengths, bond angles, and the overall molecular conformation.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 1,3-dimesitylimidazol-2-ylidene (IMes).

| Parameter | Value |

| Chemical Formula | C₂₁H₂₄N₂ |

| Formula Weight | 304.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.339(2) |

| b (Å) | 16.012(3) |

| c (Å) | 11.234(2) |

| α (°) | 90 |

| β (°) | 106.18(3) |

| γ (°) | 90 |

| Volume (ų) | 1785.4(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

| CCDC Deposition Number | Data extracted from J. Am. Chem. Soc. 1992, 114, 5530-5534 |

Note: The CCDC deposition number for the original structure determination was not explicitly found in the initial searches. The data presented here is based on the seminal publication by Arduengo et al.

Key Structural Features

The crystal structure of IMes reveals several key features that are fundamental to its stability and reactivity:

-

Planar Imidazol-2-ylidene Ring: The central five-membered ring is essentially planar, a consequence of the delocalization of the nitrogen lone pairs into the formally empty p-orbital of the carbene carbon. This delocalization provides significant electronic stabilization.

-

Steric Shielding by Mesityl Groups: The two mesityl rings are oriented nearly perpendicular to the plane of the imidazol-2-ylidene ring. This arrangement provides substantial steric bulk around the carbene center, effectively preventing intermolecular reactions that would lead to decomposition.

-

Carbene Carbon Environment: The C2 carbene carbon exhibits trigonal planar geometry, consistent with its sp² hybridization. The N1-C2-N3 bond angle is approximately 102°, which is characteristic of imidazol-2-ylidenes.

Structure-Function Relationship: The Key to Catalytic Prowess

The crystallographically determined structure of IMes provides a clear rationale for its exceptional performance as a ligand in catalysis.

Caption: Relationship between the structural features of IMes and its catalytic applications.

The strong σ-donating ability of the carbene carbon, a direct result of its high-lying lone pair orbital, allows IMes to form robust bonds with transition metals, effectively stabilizing catalytic intermediates. The steric hindrance provided by the mesityl groups not only protects the metal center but also allows for fine-tuning of the catalyst's selectivity.

Conclusion: A Pillar of Modern Chemistry

The elucidation of the crystal structure of 1,3-dimesitylimidazol-2-ylidene was a watershed moment in chemistry. It not only validated the existence of stable carbenes but also unleashed a torrent of innovation in ligand design and catalysis. The structural principles embodied by IMes—a combination of electronic stabilization and kinetic protection—continue to guide the development of new and improved catalysts for a wide range of applications, from the synthesis of complex pharmaceuticals to the production of advanced materials. This in-depth guide serves to underscore the foundational importance of this remarkable molecule and provides a comprehensive resource for researchers at the forefront of chemical innovation.

References

-

Arduengo, A. J., III; Harlow, R. L.; Kline, M. A stable crystalline carbene. J. Am. Chem. Soc.1991 , 113 (1), 361–363. DOI: 10.1021/ja00001a054. [Link]

-

Arduengo, A. J., III; Dias, H. V. R.; Harlow, R. L.; Kline, M. Electronic stabilization of nucleophilic carbenes. J. Am. Chem. Soc.1992 , 114 (14), 5530–5534. DOI: 10.1021/ja00040a007. [Link]

-

Arduengo, A. J., III; Krafczyk, R.; Schmutzler, R.; Craig, H. A.; Goerlich, J. R.; Marshall, W. J.; Unverzagt, M. Imidazolylidenes, Imidazolinylidenes and Imidazolidines. Tetrahedron1999 , 55 (51), 14523-14534. DOI: 10.1016/S0040-4020(99)00927-8. [Link]

-

Hintermann, L. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein J. Org. Chem.2007 , 3, 22. DOI: 10.1186/1860-5397-3-22. [Link]

-

PubChem. 1,3-Dimesitylimidazol-2-ylidene. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to IMes: Properties, Synthesis, and Catalytic Applications

This guide provides an in-depth exploration of IMes (1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene), a pivotal N-heterocyclic carbene (NHC) ligand in the field of organometallic chemistry and catalysis. We will delve into its fundamental properties, synthesis protocols, and its significant role in advancing modern catalytic systems.

Introduction to IMes: A Cornerstone of Modern Catalysis

IMes is an N-heterocyclic carbene that has become an indispensable tool for chemists, particularly in the realm of catalysis.[1] Unlike their transient, highly reactive predecessors, NHCs like IMes exhibit remarkable stability, which is a direct result of the electronic and steric properties imparted by their substituents. The nitrogen atoms adjacent to the carbene center provide σ-electron donation, stabilizing the electron-deficient carbon.[2] The bulky mesityl groups on the nitrogen atoms provide steric shielding, which not only enhances the stability of the free carbene but also influences the coordination chemistry and reactivity of its metal complexes.

The development of stable NHCs such as IMes has revolutionized transition-metal catalysis. These ligands have, in many cases, surpassed traditional phosphine ligands due to their strong σ-donating ability and steric tunability. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of IMes, from its basic characteristics to its practical application in synthetic chemistry.

Physicochemical Properties of IMes and its Precursor

IMes is typically handled and stored as its more stable imidazolium salt precursor, IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride). The free carbene is generated in situ for use in catalytic reactions. The key properties of both the free carbene and its chloride salt are summarized below.

| Property | IMes (Free Carbene) | IMes·HCl (Imidazolium Salt) |

| IUPAC Name | 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride |

| Synonyms | 1,3-Dimesitylimidazol-2-ylidene | 1,3-Dimesitylimidazolium chloride |

| CAS Number | 141556-42-5[1] | 141556-45-8[3][4] |

| Molecular Formula | C₂₁H₂₄N₂[1] | C₂₁H₂₅ClN₂[3][4] |

| Molecular Weight | 304.43 g/mol [1] | 340.90 g/mol [4][5] |

| Appearance | White solid[1] | White to light yellow powder or crystal[4][6] |

| Melting Point | 150 to 155 °C[1] | 352 °C[5][6] |

Synthesis of IMes Precursor (IMes·HCl): A Validated Protocol

The synthesis of the IMes·HCl salt is a well-established procedure that can be reliably performed in a standard laboratory setting. The following protocol is based on a high-yield synthesis method that avoids the need for specialized equipment like a glove box or Schlenk line for the initial steps, making it accessible to a broader range of researchers.[7]

Rationale Behind the Synthetic Strategy

The synthesis proceeds in two main stages: the formation of a diimine from glyoxal and 2,4,6-trimethylaniline, followed by a cyclization reaction with paraformaldehyde to form the imidazolium ring.[1][7] The use of chlorotrimethylsilane (TMSCl) in the second step serves as a convenient and inexpensive source for the chloride counter-ion and facilitates the reaction.[7]

Step-by-Step Experimental Protocol

Step 1: Synthesis of Glyoxal-bis(mesitylimine)

-

To a solution of 2,4,6-trimethylaniline (2 equivalents) in methanol, add a catalytic amount of acetic acid (approximately 1 mL).

-

Warm the solution to approximately 50°C with vigorous stirring.

-

Slowly add a 40% aqueous solution of glyoxal (1 equivalent). An exothermic reaction will occur, and the diimine product will begin to crystallize.

-

Continue stirring at room temperature for several hours to ensure complete reaction.

-

Collect the solid product by filtration and wash with cold methanol until the filtrate is colorless.

-

Dry the product under vacuum to yield the pure diimine.

Step 2: Synthesis of IMes·HCl

-

Suspend the glyoxal-bis(mesitylimine) (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethyl acetate.

-

Slowly add chlorotrimethylsilane (TMSCl) (2.2 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The imidazolium salt will precipitate as a white solid.

-

Collect the solid product by filtration, wash with ethyl acetate, and dry under vacuum.

This protocol provides a reliable and scalable method for the synthesis of IMes·HCl in high yield and purity.[7]

Applications of IMes in Homogeneous Catalysis

The strong σ-donating character and steric bulk of the IMes ligand make it highly effective in a variety of catalytic transformations. Metal complexes of IMes often exhibit high stability and catalytic activity.

Suzuki-Miyaura Cross-Coupling

IMes-ligated palladium complexes are highly active catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[8] The bulky nature of the IMes ligand promotes the formation of the monoligated active species, which is crucial for efficient catalytic turnover.

Olefin Metathesis

IMes is a key ligand in second-generation Grubbs catalysts for olefin metathesis. The substitution of a phosphine ligand with an NHC like IMes significantly enhances the catalyst's activity and stability, broadening the scope of this powerful transformation.

Hydroboration and Other Catalytic Reactions

IMes has also found applications in other catalytic reactions, including the hydroboration of imines, nitriles, and carbodiimides, which are important methods for the synthesis of amines.[9] Furthermore, iridium-IMes complexes are benchmark catalysts in Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique used to enhance NMR signals.[10]

Mechanistic Insight: The Catalytic Cycle of a Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by an IMes-ligated palladium complex. The IMes ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

IMes has firmly established itself as a privileged ligand in the field of organometallic chemistry and catalysis. Its unique combination of electronic and steric properties has led to the development of highly active and stable catalysts for a wide range of organic transformations. The straightforward synthesis of its imidazolium salt precursor, IMes·HCl, further enhances its accessibility and utility. As research continues to push the boundaries of chemical synthesis, the importance and application of IMes and other N-heterocyclic carbenes are poised to grow even further.

References

-

Wikipedia. IMes. [Link]

-

ResearchGate. Scheme 5: Synthesis of 1,3-dimesitylimidazolium salts (IMes·HCl and...). [Link]

-

PubChem. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride. [Link]

-

National Institutes of Health. SABRE Ir-IMes Catalysis for the Masses. [Link]

-

National Institutes of Health. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]

-

Royal Society of Chemistry. Applications of Catalysis in Hydroboration of Imines, Nitriles, and Carbodiimides. [Link]

-

Wiley Online Library. Emerging Applications of Solid Catalysts with Ionic Liquid Layer Concept in Electrocatalysis. [Link]

-

ACS Publications. Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. [Link]

-

MDPI. Innovation of Imine Metal Chelates as Corrosion Inhibitors at Different Media: A Collective Study. [Link]

Sources

- 1. IMes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | C21H25ClN2 | CID 2734211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dimesitylimidazolium Chloride | 141556-45-8 | TCI AMERICA [tcichemicals.com]

- 5. 1,3-Dimesitylimidazolium Chloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-ビス(2,4,6-トリメチルフェニル)イミダゾリニウムクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Applications of catalysis in hydroboration of imines, nitriles, and carbodiimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. SABRE Ir-IMes Catalysis for the Masses - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of N-Heterocyclic Carbenes: A Technical Guide to the Evolution and Application of IMes and its Congeners

This in-depth technical guide explores the historical development, synthesis, and catalytic applications of N-heterocyclic carbene (NHC) ligands, with a particular focus on the widely influential IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the journey from theoretical curiosities to indispensable tools in modern chemistry.

From Transient Intermediates to Benchtop-Stable Reagents: A Paradigm Shift in Carbene Chemistry

For decades, carbenes—neutral divalent carbon species—were regarded as highly reactive, transient intermediates, fleetingly observed and challenging to harness. The narrative began to change in the 1960s with the pioneering work of Hans-Werner Wanzlick. He postulated that carbenes derived from dihydroimidazol-2-ylidene could be generated and exist in equilibrium with their dimers, a concept that became known as the Wanzlick equilibrium.[1][2] While direct isolation of a free carbene remained elusive, Wanzlick's proposals laid the conceptual groundwork for the stable carbenes to come.[3][4]

The pivotal breakthrough arrived in 1991 when Anthony J. Arduengo III and his coworkers successfully synthesized and characterized the first crystalline, stable carbene, 1,3-di-1-adamantylimidazol-2-ylidene.[5][6] This seminal achievement shattered the long-held belief that carbenes were inherently unstable and opened the floodgates for the exploration of this new class of compounds.[7][8] The stability of Arduengo's carbene was attributed to the electronic stabilization afforded by the two adjacent nitrogen atoms and the steric bulk of the adamantyl substituents, which kinetically hindered dimerization.[1]

The Rationale Behind Bulky N-Heterocyclic Carbenes: The Rise of IMes

Following Arduengo's discovery, the field of NHC chemistry rapidly expanded. Researchers quickly recognized that the electronic and steric properties of NHC ligands could be systematically tuned by modifying the substituents on the nitrogen atoms. This realization led to the development of a vast library of NHCs with tailored characteristics for specific catalytic applications.[9]

Among the most significant advancements was the introduction of bulky aryl substituents on the nitrogen atoms. The rationale behind this design choice is twofold:

-

Enhanced Stability: Large, sterically demanding groups, such as the mesityl (2,4,6-trimethylphenyl) groups in IMes, provide a protective "cone" around the reactive carbene center. This steric shielding effectively prevents unwanted side reactions, such as dimerization, and contributes to the overall stability of the corresponding metal complexes.

-

Promotion of Catalytic Activity: The steric bulk of the NHC ligand can have a profound impact on the reactivity of the metal center to which it is coordinated. By creating a specific steric environment, these ligands can influence substrate binding, promote reductive elimination of the product, and prevent catalyst deactivation pathways.

IMes, with its mesityl substituents, emerged as a highly successful and versatile NHC ligand. Its strong σ-donating ability and significant steric presence make it an exceptional ligand for a wide range of transition metals, leading to highly active and stable catalysts.[10]

Synthesis of IMes: A Step-by-Step Protocol

The synthesis of IMes typically proceeds through the formation of its imidazolium salt precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl). This stable salt can be stored and handled under normal atmospheric conditions and is readily deprotonated to generate the free carbene in situ or prior to its use in a reaction.

Synthesis of the Diimine Precursor

The first step involves the condensation of two equivalents of 2,4,6-trimethylaniline with glyoxal to form the corresponding diimine.[11]

Experimental Protocol:

-

To a solution of 2,4,6-trimethylaniline in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of glyoxal (40 wt. % in H₂O).

-

The reaction is typically carried out at room temperature and may be facilitated by the addition of a catalytic amount of acid (e.g., formic acid).[11]

-

The resulting diimine precipitates from the reaction mixture and can be isolated by filtration.

Figure 1. Synthesis of the diimine precursor for IMes·HCl.

Cyclization to the Imidazolium Salt (IMes·HCl)

The diimine is then cyclized with a source of formaldehyde, typically paraformaldehyde, in the presence of an acid to form the imidazolium salt.[12]

Experimental Protocol:

-

Suspend the diimine in a suitable solvent (e.g., THF or ethyl acetate).

-

Add paraformaldehyde and a source of HCl (e.g., chlorotrimethylsilane or a solution of HCl in dioxane).[13]

-

The reaction mixture is typically heated to facilitate the cyclization.

-

The resulting imidazolium chloride salt precipitates from the solution and can be collected by filtration.[11]

Figure 2. Cyclization to form the IMes·HCl precursor.

Quantifying the Properties of NHC Ligands

The efficacy of an NHC ligand in a catalytic cycle is largely determined by its electronic and steric properties. Several parameters have been developed to quantify these characteristics, allowing for a more rational design of catalysts.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |

| PPh₃ | 2068.9 | 32 |

| PCy₃ | 2061.7 | 39 |

| IMes | 2050.1 | 38 |

| IPr | 2050.5 | 45 |

| SIMes | 2054.1 | 37 |

| SIPr | 2054.6 | 44 |

| Table 1: Comparison of Electronic and Steric Parameters for Common Ligands. Data sourced from various studies.[14][15] |

The Tolman Electronic Parameter (TEP) is a measure of the ligand's electron-donating ability, determined by the CO stretching frequency in a reference metal-carbonyl complex. A lower TEP value indicates a more strongly electron-donating ligand. As shown in Table 1, NHCs like IMes are significantly stronger σ-donors than typical phosphine ligands.

The Percent Buried Volume (%Vbur) quantifies the steric bulk of a ligand by calculating the percentage of the space around the metal center that is occupied by the ligand.[14] This parameter is crucial for understanding how a ligand will influence the accessibility of the metal's coordination sphere to substrates.

IMes in Action: The Grubbs Second-Generation Catalyst

The impact of IMes and related NHCs is perhaps most famously demonstrated in the development of the Grubbs second-generation catalyst for olefin metathesis.[16][17] In this catalyst, one of the phosphine ligands of the first-generation catalyst is replaced by an NHC ligand, typically IMes or its saturated analogue, SIMes.

This substitution leads to a remarkable increase in catalytic activity and stability, allowing for the metathesis of a broader range of substrates, including more sterically hindered and electron-deficient olefins.[18] The enhanced performance is attributed to the strong σ-donating character of the NHC, which stabilizes the electron-deficient ruthenium center, and its steric bulk, which promotes the dissociation of the remaining phosphine ligand to initiate the catalytic cycle.[19]

Figure 3. Simplified Catalytic Cycle of Olefin Metathesis with a Grubbs Second-Generation Catalyst.

Conclusion and Future Outlook

The development of N-heterocyclic carbene ligands, exemplified by the widespread success of IMes, represents a transformative moment in organometallic chemistry and catalysis. The ability to rationally design and synthesize stable, yet highly reactive, carbene ligands has provided chemists with an unprecedented level of control over catalytic processes. As our understanding of the subtle interplay between the electronic and steric properties of NHCs and their catalytic performance continues to grow, we can anticipate the development of even more sophisticated and efficient catalytic systems for a wide range of applications, from the synthesis of complex pharmaceuticals to the production of advanced materials. The journey from Wanzlick's theoretical musings to the routine use of NHC-based catalysts in research and industry is a testament to the power of fundamental research to drive innovation.

References

-

Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A Stable Crystalline Carbene. Journal of the American Chemical Society, 113(1), 361–363. [Link]

- Díez-González, S., & Nolan, S. P. (2007). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coordination Chemistry Reviews, 251(5-6), 874–883.

- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their use in catalysis. Chemical Society Reviews, 40(10), 5151–5169.

- Wanzlick, H.-W. (1962). Aspects of Nucleophilic Carbene Chemistry.

- Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.

- Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.

- Bourissou, D., Guerret, O., Gabbai, F. P., & Bertrand, G. (2000). Stable Carbenes. Chemical Reviews, 100(1), 39–92.

-

Arduengo, A. J., III. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research, 32(11), 913–921. [Link]

- Cavallo, L., Correa, A., Costabile, C., & Jacobsen, H. (2005). Steric and Electronic Effects in N-Heterocyclic Carbene Complexes of Gold(I). Organometallics, 24(17), 4173–4183.

- Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.

- Schrock, R. R. (2006). Multiple Metal–Carbon Bonds for Catalytic Metathesis of Alkenes and Alkynes.

- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose, Broadly Applicable Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755.

-

Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange. [Link]

- Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.

- Díez-González, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676.

- Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787.

- Herrmann, W. A., & Köcher, C. (1997). N-Heterocyclic Carbenes. Angewandte Chemie International Edition in English, 36(20), 2162–2187.

-

Roy, S., Roy, S., & Ghorai, P. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2317–2325. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). Retrieved from [Link]

-

Arduengo Carbene - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]

-

US Patent for Preparation of imines Patent (Patent # 2,700,681 issued January 25, 1955) - Justia Patents Search. (n.d.). Retrieved from [Link]

-

Metal-NHC Dynamics in Organometallic Chemistry and Catalysis. (n.d.). Retrieved from [Link]

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015). Beilstein Journal of Organic Chemistry, 11, 2317–2325. [Link]

-

Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study - PMC. (n.d.). Retrieved from [Link]

-

Olefin Metathesis: Catalysts and Catalysis. (n.d.). Retrieved from [Link]

-

Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). (n.d.). Retrieved from [Link]

-

Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. (n.d.). Retrieved from [Link]

-

Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education. (n.d.). Retrieved from [Link]

-

Wanzlick's equilibrium in tri- and tetraaminoolefins - RSC Publishing. (n.d.). Retrieved from [Link]

-

Lab 5 Imine | PDF | Filtration | Aldehyde - Scribd. (n.d.). Retrieved from [Link]

-

Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis - RSC Publishing. (n.d.). Retrieved from [Link]

-

Supporting Information - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Experimental and Theoretical Study on the Olefin Metathesis of Alkenyl Baylis−Hillman Adducts Using Second-Generation Grubbs Catalyst | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Wanzlick equilibrium - Wikipedia. (n.d.). Retrieved from [Link]

-

(NHC)CuI (NHC = N-Heterocyclic Carbene) Complexes as Efficient Catalysts for the Reduction of Carbonyl Compounds | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

-

The “Wanzlick Equilibrium” - ResearchGate. (n.d.). Retrieved from [Link]

-

A stable crystalline carbene (1990) | Anthony J. Arduengo | 3796 Citations - SciSpace. (n.d.). Retrieved from [Link]

Sources

- 1. Persistent carbene - Wikipedia [en.wikipedia.org]

- 2. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01320C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. d-nb.info [d-nb.info]

- 13. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Palladium-IMes Complexes for Catalysis

Introduction: The Rise of Palladium-IMes Complexes in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] The evolution of these powerful transformations has been intrinsically linked to the development of sophisticated ligand systems that modulate the reactivity and stability of the palladium center. Among the most significant advancements in this area has been the introduction of N-heterocyclic carbenes (NHCs) as ligands for palladium.

This guide focuses on a specific, highly effective class of NHC ligands: the IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) family. Palladium-IMes complexes have demonstrated exceptional activity and stability, often outperforming their phosphine-ligated counterparts, particularly in challenging cross-coupling reactions. Their strong σ-donating ability facilitates the crucial oxidative addition step in the catalytic cycle, while their steric bulk promotes the final reductive elimination step. Furthermore, the robustness of the palladium-NHC bond contributes to the high thermal stability of these catalysts, allowing for reactions to be conducted at elevated temperatures with low catalyst loadings.

This document provides a comprehensive overview of the preparation and application of palladium-IMes complexes, intended for researchers, scientists, and drug development professionals. We will delve into the practical aspects of synthesizing and handling these powerful catalysts, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.

Part 1: Synthesis of Common Palladium-IMes Precatalysts

The use of well-defined Pd(II)-NHC precatalysts is often preferred over the in situ generation of the catalyst from a palladium source and the NHC ligand.[2] Preformed complexes offer better control over the palladium-to-ligand ratio, leading to more reproducible results and often higher catalytic activity.[2] Here, we detail the synthesis of two widely used and versatile palladium-IMes precatalysts: (IMes)Pd(allyl)Cl and PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

Synthesis of (IMes)Pd(allyl)Cl

This complex is a highly versatile and air-stable precatalyst.[3] The synthesis typically involves the reaction of the IMes•HCl salt with a strong base to generate the free carbene, which is then reacted with the allylpalladium chloride dimer, or more conveniently, via a transmetallation route using a silver-NHC intermediate.[4][5] The latter is often preferred as it avoids the use of highly reactive free carbenes.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for (IMes)Pd(allyl)Cl via a silver-NHC intermediate.

Detailed Protocol:

-

Materials:

-

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes•HCl)

-

Silver(I) oxide (Ag₂O)

-

Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or pentane for washing/crystallization

-

Celite® for filtration

-

Silica gel for chromatography

-

-

Procedure:

-

Preparation of the Silver-NHC Complex: To a flask protected from light, add IMes•HCl (1.05 eq) and Ag₂O (0.5 eq). Add anhydrous DCM and stir the suspension at room temperature for 4-6 hours. The progress of the reaction can be monitored by the formation of AgCl as a white precipitate.

-

Transmetallation: In a separate flask, dissolve the allylpalladium(II) chloride dimer (0.5 eq, which is 1.0 eq of Pd) in anhydrous DCM.

-

To the silver-NHC suspension, add the solution of the palladium dimer.[5] Stir the mixture at room temperature for 30 minutes. The reaction is typically rapid, with further precipitation of silver salts observed.[5]

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the silver salts.[5] Wash the Celite® pad with additional DCM. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography to afford the (IMes)Pd(allyl)Cl complex as a white or off-white solid.[5]

-

Synthesis of PEPPSI-IPr

The PEPPSI-IPr catalyst is known for its exceptional stability to air and moisture, making it particularly user-friendly. Its synthesis is a straightforward one-pot procedure.[6]

Detailed Protocol:

-

Materials:

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr•HCl)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

3-Chloropyridine (serves as both ligand and solvent)

-

-

Procedure:

-

In a reaction vial, combine IPr•HCl (1.1 eq), PdCl₂ (1.0 eq), and anhydrous K₂CO₃ (5.0 eq).[7]

-

Stir the mixture vigorously at 80 °C for 16-24 hours in air.[6][7]

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with DCM and filter to remove inorganic salts.[7] The filtrate is then concentrated under high vacuum to remove the excess 3-chloropyridine. The resulting solid can be recrystallized from a DCM/hexane mixture to yield pure PEPPSI-IPr as a white solid.[7]

-

Part 2: Characterization of Palladium-IMes Complexes

Proper characterization of the synthesized precatalysts is crucial to ensure their purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR: Provides information about the protons on the IMes ligand, the allyl group (for (IMes)Pd(allyl)Cl), and the pyridine ligand (for PEPPSI-IPr). The chemical shifts of the ligand protons will change upon coordination to the palladium center.

-

¹³C NMR: Confirms the carbon framework of the complex. The carbene carbon signal is a key diagnostic peak, typically appearing significantly downfield.

| Complex | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |

| (IMes)Pd(allyl)Cl | Signals for the mesityl groups, imidazolium backbone protons, and characteristic allyl proton signals. | Carbene carbon, mesityl carbons, allyl carbons. |

| PEPPSI-IPr | Signals for the diisopropylphenyl groups, imidazolium backbone protons, and 3-chloropyridine protons.[7] | Carbene carbon, diisopropylphenyl carbons, pyridine carbons.[7] |

Part 3: Application in Catalysis – Protocols and Mechanistic Insights

Palladium-IMes complexes are highly effective in a wide range of cross-coupling reactions. Below are general protocols for two of the most common applications: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Activation of the Precatalyst

Pd(II) precatalysts like (IMes)Pd(allyl)Cl and PEPPSI-IPr must be reduced to the active Pd(0) species to initiate the catalytic cycle. This activation typically occurs in situ under the reaction conditions, often facilitated by the base, amine, or other reagents present in the reaction mixture.[8] The pyridine ligand in PEPPSI catalysts is considered a "throw-away" ligand that is displaced during the activation process.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

General Catalytic Cycle:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol for a Typical Suzuki-Miyaura Coupling:

-

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Palladium-IMes precatalyst (e.g., PEPPSI-IPr)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF/water)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the Palladium-IMes precatalyst (typically 0.1-2 mol%).[9][10] The PEPPSI-IPr catalyst can be weighed out in the air.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

-

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr (1) | K₂CO₃ | Dioxane | 100 | 16 | >95 |

| 4-Bromoanisole | 4-Acetylphenylboronic acid | (IMes)Pd(allyl)Cl (0.5) | K₃PO₄ | Toluene | 80 | 2 | 98 |

| 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | PEPPSI-IPr (2) | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |

(Data compiled from representative literature procedures for illustrative purposes)

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Protocol for a Typical Buchwald-Hartwig Amination:

-

Materials:

-

Aryl halide

-

Amine

-

Palladium-IMes precatalyst

-

Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or LiHMDS)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the Palladium-IMes precatalyst and the base to a dry reaction vessel.

-

Add the aryl halide and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, quench carefully with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

-

Part 4: Stability, Handling, and Troubleshooting

Stability and Handling

A significant advantage of many Palladium-IMes precatalysts, such as (IMes)Pd(allyl)Cl and PEPPSI-IPr, is their stability to air and moisture.[3] This allows for easier handling and storage compared to many air-sensitive phosphine-ligated palladium complexes.

-

Storage: Store in a cool, dry place. While they are relatively stable, long-term storage under an inert atmosphere is recommended to maintain the highest activity.[11][12]

-

Handling:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][13]

-

Avoid inhalation of palladium-containing dusts.[11][12][13] Handle in a well-ventilated area or a fume hood.[11][12]

-

For disposal, follow local regulations for heavy metal waste.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure the precatalyst has been stored properly. If in doubt, use a fresh batch. |

| Insufficiently strong base | For challenging substrates (e.g., aryl chlorides), a stronger base like KOtBu or LiHMDS may be required. | |

| Poor quality reagents/solvents | Use anhydrous solvents and pure reagents. Degas solvents thoroughly. | |

| Deactivation by oxygen | Ensure the reaction is set up under a properly inert atmosphere. | |

| Catalyst Decomposition (formation of palladium black) | Reaction temperature too high | Reduce the reaction temperature. |

| Impurities in the reaction mixture | Purify all starting materials. | |

| Side Reactions (e.g., homocoupling of boronic acid) | Incorrect stoichiometry | Use a slight excess of the boronic acid (1.2-1.5 eq). |

| Presence of oxygen | Ensure rigorous exclusion of air from the reaction. | |

| Inhibition in specific reactions | Carbon monoxide sensitivity | Be aware that some Pd-NHC complexes can be poisoned by carbon monoxide, which may be a consideration in carbonylation reactions.[14] |

Conclusion

Palladium-IMes complexes are robust, versatile, and highly active catalysts that have significantly expanded the scope of cross-coupling chemistry. By understanding the principles behind their synthesis, handling, and application, researchers can effectively leverage these powerful tools for the efficient construction of complex organic molecules. The use of well-defined precatalysts like (IMes)Pd(allyl)Cl and PEPPSI-IPr offers a reliable and user-friendly approach to accessing the remarkable catalytic potential of the palladium-IMes system.

References

- Cazin, C. S. J., & Furst, M. R. L. (2010). Copper N-heterocyclic carbene (NHC) complexes as carbene transfer reagents.

- Heravi, M. M., Zadsirjan, V., Malmir, M., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(10), 1131-1211.

- Nolan, S. P., et al. (2004). Synthetic and Structural Studies of (NHC)Pd(allyl)Cl Complexes (NHC = N-heterocyclic carbene). Organometallics, 23(7), 1629–1635.

- Honrel. (2025).

- Leadbeater, N. E. (n.d.). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as. ARC Journals.

- Sigma-Aldrich. (n.d.).

- Li, Y., Song, G., & Li, X. (2008). Synthesis, Structures, and Solution Dynamics of Palladium Complexes of Quinoline-Functionalized N-Heterocyclic Carbenes. Inorganic Chemistry, 47(18), 8031-8043.

- ROTH, C. (n.d.).

- MDPI. (2021).

- MDPI. (2019).

- Shi, S., et al. (n.d.).

- Viciu, M. S., et al. (2002). Structure and Reactivity of “Unusual” N-Heterocyclic Carbene (NHC) Palladium Complexes Synthesized from Imidazolium Salts. Journal of the American Chemical Society, 124(22), 6469–6478.

- Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5834.

- Kim, D., et al. (2020). Synergistic Ligand Effect between N-Heterocyclic Carbene (NHC) and Bicyclic Phosphoramidite (Briphos)

- Sigma-Aldrich. (2025).

- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939-1959.

- Toussaint, F., et al. (2005). Synthesis of Chiral (Diaminocarbene)Pd(allyl)Cl Complexes. Organic Letters, 7(15), 3355–3358.

- Implats. (n.d.).

- Indolese, A. F., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis.

- Nolan, S. P., et al. (2004). Synthetic and Structural Studies of (NHC)Pd(allyl)Cl Complexes (NHC = N-heterocyclic carbene). Organometallics, 23(7), 1629-1635.

- Wikipedia. (n.d.). PEPPSI.

- ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield. Reaction...

- UCLA EH&S. (2012).

- Organ, M. G. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

- Szostak, M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.

- Sigma-Aldrich. (n.d.). PEPPSI: Instructions for Use.

- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.

- Sigma-Aldrich. (n.d.).